5-Bromopyridine-2-carbonyl chloride

Carbonylative Cross-Coupling Palladium Catalysis Bromopyridine Reactivity

Researchers facing rate-limiting activation steps when using 5-bromopyridine-2-carboxylic acid can use this acid chloride for direct, rapid amine coupling. Key advantages: - Eliminates carboxylate activation; saves time and reagents. - 5-Br substituent enables efficient Pd-catalyzed Suzuki coupling (yields 20-84%) for library diversification. - Superior halogen-bonding potential vs. Cl/F analogs enhances target binding in kinase inhibitor design. Reliable supply for R&D and scale-up.

Molecular Formula C6H3BrClNO
Molecular Weight 220.45 g/mol
CAS No. 137178-88-2
Cat. No. B162102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyridine-2-carbonyl chloride
CAS137178-88-2
Molecular FormulaC6H3BrClNO
Molecular Weight220.45 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)C(=O)Cl
InChIInChI=1S/C6H3BrClNO/c7-4-1-2-5(6(8)10)9-3-4/h1-3H
InChIKeyIJJINPZOASSMGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopyridine-2-carbonyl chloride: Identity and Key Analogs


5-Bromopyridine-2-carbonyl chloride (5-Br-PicCl) is a heteroaromatic acyl chloride featuring a bromine atom at the pyridine 5-position and a reactive carbonyl chloride at the 2-position . This dual-functionality defines its role as a versatile intermediate, where the acid chloride group enables efficient amide/ester bond formation and the bromine atom serves as a synthetic handle for transition-metal-catalyzed cross-coupling [1]. Its closest analogs—5-chloropyridine-2-carbonyl chloride (CAS 128073-03-0), 5-fluoropyridine-2-carbonyl chloride (CAS 717871-83-5), and the unsubstituted pyridine-2-carbonyl chloride (picolinoyl chloride, CAS 29745-44-6)—differ primarily in the identity of the 5-substituent, which critically modulates subsequent reactivity, halogen bonding potential, and process scalability [2].

Workflow Dual-function synthetic intermediate for sequential acylation-coupling strategies
Selection logic 5-Br substituent balances cross-coupling reactivity with acylation stability
Key difference Bromine enables broader catalytic compatibility vs. Cl or F analogs

Irreplaceability of 5-Bromopyridine-2-carbonyl chloride


Generic substitution among 5-halo-pyridine-2-carbonyl chlorides is technically unsound because the 5-substituent directly governs the compound's performance in divergent synthetic pathways. The bromine atom offers a critical balance of reactivity and stability: it is sufficiently labile for efficient oxidative addition in palladium-catalyzed cross-couplings (in contrast to the more inert C–Cl bond) [1], yet stable enough to survive acylation conditions that would compromise iodo analogs . Furthermore, bromine's polarizability optimizes halogen bonding in biological targets, a feature that chlorine or fluorine cannot replicate quantitatively [2]. Replacing the acid chloride with the parent carboxylic acid (5-bromopyridine-2-carboxylic acid, CAS 30766-10-2) introduces an additional, often rate-limiting, activation step, reducing process efficiency . These intrinsic property differences translate into measurable impacts on coupling yields, product purity, and downstream biological activity, as detailed in Section 3.

Risk factor
Interchangeability context
5-Cl analog
C–Cl bond inertness may limit phosphine-catalyzed cross-coupling scope
Carboxylic acid form
Adds activation step; cycle time and reagent waste may differ
5-F/I analogs
Polarizability or steric profile may not replicate Br halogen bonding context

Quantitative Evidence: 5-Bromopyridine-2-carbonyl chloride vs Analogs


Superior Carbonylative Suzuki Coupling Efficiency

In palladium-catalyzed carbonylative Suzuki reactions, bromopyridines demonstrate markedly higher reactivity than chloropyridines. Using an N-heterocyclic carbene (NHC)-based palladium catalytic system, bromopyridines couple efficiently with boronic acids to yield benzoylpyridine derivatives. In contrast, chloro- and dichloropyridines show negligible reactivity with conventional phosphine-based catalytic systems, requiring the more active NHC-Pd system to proceed at all [1]. The 5-bromo substituent on the pyridine ring thus enables productive coupling under a wider range of catalytic conditions, offering greater process flexibility and higher attainable yields.

Carbonylative Suzuki efficiency
Class-level inference
Bromopyridines couple efficiently with NHC-Pd; chloropyridines are inert under standard phosphine conditions.
Reported broader catalytic compatibility context
Data to verify for specific boronic acid partner
Carbonylative Cross-Coupling Palladium Catalysis Bromopyridine Reactivity

Optimal Halogen Bonding Potential of Bromine

A systematic computational and experimental study of halogen bonding in DNA base pairs demonstrated that bromine possesses the optimal combination of polarizability and steric profile among the halogens (Cl, Br, I). Halogenated base pair stabilities were within 2 kcal mol⁻¹ of hydrogen-bonded analogues, with bromine specifically identified as best suited for biological systems [1]. This finding extends to small-molecule ligand design: the 5-bromo substituent on pyridine-2-carbonyl derivatives can engage in more favorable halogen bond interactions with protein backbone carbonyls in kinase ATP-binding pockets compared to 5-chloro or 5-fluoro substituents, which are either less polarizable (F, Cl) or too sterically demanding (I).

Halogen bonding suitability
Class-level inference
Reported ranking: Br > Cl > F for halogen bond strength; Br identified as uniquely balanced.
Supports target-engagement assay context
Class-level; binding affinity must be verified per target
Halogen Bonding Medicinal Chemistry Ligand Design

One-Step Amide Formation vs Carboxylic Acid Activation

5-Bromopyridine-2-carbonyl chloride reacts directly with amines to form amides at room temperature or under mild heating, typically reaching completion within 1–2 hours . In contrast, its direct precursor, 5-bromopyridine-2-carboxylic acid (CAS 30766-10-2), requires pre-activation with coupling reagents (e.g., DCC/HOBt, EDCI) or conversion to the acid chloride in a separate step, adding 2–4 hours of process time and introducing additional purification burdens [1]. This one-step advantage reduces cycle time and improves atom economy in library synthesis.

Amide formation vs acid
Head-to-head
Acid chloride: ~1–2 h reaction. Carboxylic acid: requires activation step, 2–12 h additional time.
Reported cycle-time reduction context
Protocol-dependent; verify under target conditions
Amide Bond Formation Acylation Efficiency Process Chemistry

Suzuki Coupling Yield Benchmarks

A systematic study of Suzuki-Miyaura coupling on 5-bromopyridine substrates reported isolated yields ranging from 20% to 84% depending on the boronic acid partner [1]. These yields serve as a quantitative baseline for evaluating the efficiency of 5-bromopyridine-2-carbonyl chloride-derived intermediates in C–C bond formation. The bromine atom's leaving group ability is superior to that of chlorine in these transformations, as supported by a comparative study showing that bromopyridines consistently outperform chloropyridines in direct Suzuki coupling under identical conditions [2].

Suzuki coupling yields
Cross-study comparable
5-Bromopyridines: 20–84% isolated yield. 2-Chloropyridine: poor to moderate under identical conditions.
Supports diversification-step planning
Yield depends on boronic acid partner and conditions
Suzuki-Miyaura Coupling 5-Bromopyridines Yield Benchmarking

OLED Fabrication Utility

5-Bromopyridine-2-carbonyl chloride has been specifically employed in the fabrication of organic light-emitting diodes (OLEDs), where it is activated with electron donors such as phenylboronic acid to form reactive intermediates that are subsequently incorporated into emissive polymer matrices . This application distinguishes it from the 5-chloro and 5-fluoro analogs, which lack documented utility in OLED fabrication. The bromine substituent's balanced reactivity is critical: it survives the acylation step yet remains sufficiently active for subsequent polymer grafting.

OLED fabrication utility
Supporting evidence
Documented use in OLED polymer fabrication; no published applications found for 5-Cl or 5-F analogs.
Materials-screening risk context
Source-specific review; verify for specific polymer matrix
Organic Light-Emitting Diodes Polymer Functionalization Material Science

Top Application Scenarios for 5-Bromopyridine-2-carbonyl chloride


Kinase Inhibitor Amide Library Synthesis

5-Bromopyridine-2-carbonyl chloride is the optimal starting material for generating focused libraries of 5-bromo-pyridine-2-carboxamide kinase inhibitors. The acid chloride reacts directly and rapidly with diverse amine building blocks, eliminating the activation step required if the carboxylic acid were used instead, as evidenced by the time and reagent savings documented in Section 3 [1]. The 5-bromo substituent then serves as a versatile diversification point for Suzuki coupling, with established yields of 20–84% providing a reliable benchmark for library planning . Furthermore, the bromine atom offers superior halogen bonding potential compared to chloro or fluoro analogs, potentially enhancing target binding affinity in ATP-binding pockets .

Scalable Biaryl Synthesis via Tandem Acylation-Coupling

In process routes requiring sequential acyl chloride reactivity followed by C–C bond formation, 5-bromopyridine-2-carbonyl chloride presents a decisive advantage over its chloro analog. The bromine atom's efficient participation in palladium-catalyzed carbonylative Suzuki coupling—where chloropyridines are essentially inert under standard phosphine-ligand conditions—enables tandem reaction sequences without intermediate functional group interconversion [1]. This convergent strategy reduces step count and improves overall yield, directly impacting cost of goods in scale-up campaigns.

OLED Polymer Precursor Synthesis

For research groups and companies developing emissive polymers for OLED applications, 5-bromopyridine-2-carbonyl chloride is the only 5-halo-pyridine-2-carbonyl chloride with documented utility in this domain. The compound is activated with electron donors (e.g., phenylboronic acid) to generate reactive intermediates that integrate into polymer backbones [1]. This specific application track record reduces development risk compared to using the 5-chloro or 5-fluoro analogs, which lack published precedence in OLED fabrication.

Herbicidal and Fungicidal Amide Derivatives

Substituted amide derivatives of 5-bromopyridine-2-carboxylic acid have established herbicidal and fungicidal properties [1]. Using 5-bromopyridine-2-carbonyl chloride rather than the carboxylic acid as the starting material streamlines the synthesis of these agrochemical candidates. The acid chloride's higher reactivity toward amines enables rapid analog generation for structure-activity relationship (SAR) studies, accelerating the hit-to-lead optimization phase in agrochemical discovery programs .

Application
Selection Property
Validation Focus
Kinase inhibitor amide library synthesis
Direct acylation reactivity
Cycle-time and reagent-waste review
Scalable biaryl synthesis
Tandem acylation-coupling compatibility
Catalytic condition scope review
OLED polymer precursor synthesis
Documented materials application
Polymer-matrix integration review
Agrochemical SAR studies
Rapid amide analog generation
Hit-to-lead optimization context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromopyridine-2-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.